

2-Chloroethoxymethyl Acetate: A Technical Guide to the Masked Formaldehyde Equivalent

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Compound of Interest

Compound Name: 2-Chloroethoxymethyl acetate

Cat. No.: B15062920

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Executive Summary

2-Chloroethoxymethyl acetate (CEM-OAc) (CAS: 89181-29-3) is a bifunctional reagent used primarily to introduce the 2-chloroethoxymethyl (CEM) group. Chemically, it acts as a formaldehyde equivalent by providing the methylene (

) bridge characteristic of acetal linkages. Unlike simple formaldehyde sources (e.g., paraformaldehyde) that are used for C-C bond formation, CEM-OAc is designed for C-O bond formation, creating stable acetal protecting groups or linkers that can be cleaved under reductive conditions to release formaldehyde, ethylene, and the parent alcohol.

Core Value Proposition

- **Orthogonality:** The CEM group introduced by CEM-OAc is stable to acidic and basic conditions that would cleave silyl ethers or esters, yet it is selectively cleaved by reductive elimination (e.g., Zn/AcOH).
- **Safety:** As an acetate ester, CEM-OAc is generally less volatile and hydrolytically more stable than its corresponding acid chloride (CEM-Cl), offering a more controlled "soft" electrophile for specific glycosylation or alkylation reactions.

- **Formaldehyde Release:** It serves as a "stored" source of formaldehyde, released only upon specific triggering (deprotection), which is valuable for prodrug strategies requiring controlled degradation.

Chemical Identity & Mechanism

Structural Analysis

The molecule consists of an acetate leaving group linked via a methylene bridge to a 2-chloroethoxy tail.

- **Formula:**
- **MW:** 152.58 g/mol
- **Structure:**

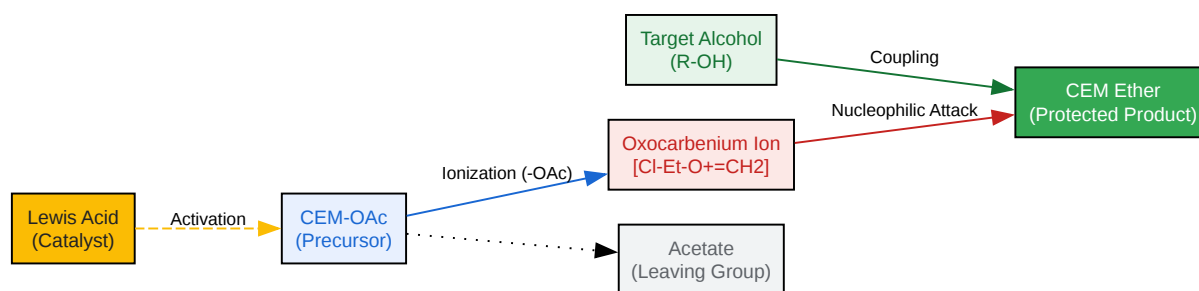
Mechanistic Action: The Formaldehyde Bridge

CEM-OAc functions as a formaldehyde equivalent through the formation of an oxocarbenium ion. Under Lewis acid catalysis, the acetate group acts as a leaving group, generating the reactive electrophile.

Reaction Pathway:

- **Activation:** Lewis Acid (LA) complexes with the carbonyl oxygen of the acetate.
- **Ionization:** The acetate leaves, forming the resonance-stabilized oxocarbenium ion ().
- **Nucleophilic Attack:** An alcohol () attacks the methylene carbon.
- **Result:** Formation of the CEM ether (), effectively inserting a formaldehyde unit protected by a chloroethyl tail.

Visualization: Activation & Coupling Pathway



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Figure 1: Mechanistic pathway of CEM-OAc activation. The reagent generates a reactive oxocarbenium species that inserts a formaldehyde-derived methylene bridge.

Synthesis of CEM-OAc

While CEM-Cl is commercially available, the acetate variant (CEM-OAc) is often prepared in-house to ensure purity and avoid the high acidity associated with the chloride.

Protocol 1: Conversion from CEM-Chloride

This is the standard laboratory method, utilizing Finkelstein-like conditions to displace the chloride with acetate.

Reagents:

- 2-Chloroethoxymethyl chloride (CEM-Cl)
- Sodium Acetate (anhydrous) or Potassium Acetate
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile
- Catalyst: Sodium Iodide (optional, catalytic)

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Acetate (1.5 equiv) in anhydrous DMF (5 mL/mmol).
- Addition: Cool the mixture to 0°C. Add CEM-Cl (1.0 equiv) dropwise via syringe. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the acetate is less polar than the starting chloride) or NMR.
- Workup: Dilute with diethyl ether and wash with cold water (3x) to remove DMF and excess salts. Wash with brine.
- Purification: Dry the organic layer over _____, filter, and concentrate in vacuo.
- Distillation: Purify the crude oil by vacuum distillation (bp ~80-90°C at reduced pressure) to obtain clear, colorless CEM-OAc.

Yield: Typically 85–95%.

Applications: The "Masked" Formaldehyde Orthogonal Protection of Alcohols

The primary utility of CEM-OAc is protecting hydroxyl groups as CEM ethers.

- Why use CEM over MOM/MEM?
 - MOM (Methoxymethyl): Cleaved by strong acid (e.g., TFA, HCl).
 - CEM (2-Chloroethoxymethyl): Stable to mild/moderate acids. Cleaved by reductive elimination. This allows you to remove acid-labile groups (like acetonides or silyl ethers) while keeping the CEM group intact.

Protection Protocol:

- Dissolve Alcohol (1.0 equiv) in

- Add Diisopropylethylamine (DIPEA, 2.0 equiv).
- Add CEM-OAc (1.5 equiv).
- Add Lewis Acid catalyst (e.g.,
or
, 5 mol%).
- Stir at 0°C
RT until conversion is complete.

Deprotection: The Formaldehyde Release System

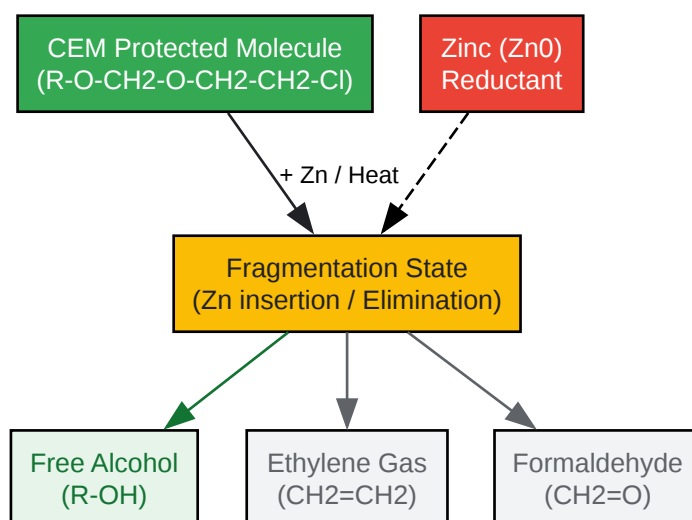
The cleavage of the CEM group reveals its identity as a formaldehyde equivalent. It undergoes a fragmentation reaction triggered by zinc, releasing the original alcohol, ethylene gas, and formaldehyde.

Cleavage Mechanism:

Deprotection Protocol:

- Dissolve CEM-ether in Methanol or THF/Water (9:1).
- Add Zinc dust (activated, 5–10 equiv).
- Add Ammonium Chloride (sat. aq.) or catalytic acetic acid.
- Reflux for 1–4 hours.
- Filter off Zinc, concentrate, and extract.

Visualization: The Deprotection Cascade



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Figure 2: Reductive cleavage of the CEM group. Note the release of Formaldehyde and Ethylene as byproducts.

Comparative Data: CEM vs. Standard Formaldehyde Equivalents

The table below contrasts CEM-OAc with other reagents used to introduce methylene bridges or acetal groups.

Reagent	Structure	Primary Application	Cleavage Condition	Formaldehyde Source?
CEM-OAc		Orthogonal Protection	Reductive (Zn)	Yes (upon cleavage)
MOM-Cl		Acid-labile Protection	Acid (TFA/HCl)	Yes (upon cleavage)
Paraformaldehyde		C-C Bond Formation	N/A (Reactant)	Direct Source
CMA (Chloromethyl Acetate)		Prodrugs / Esterification	Hydrolysis	Yes (upon hydrolysis)

Safety & Handling

Warning: Like all

-halo ethers and their acetal equivalents, CEM-OAc and its precursors are potential alkylating agents.

- Carcinogenicity: While less volatile than MOM-Cl (a known carcinogen), CEM derivatives should be treated as potential carcinogens.
- Handling: Use only in a fume hood. Wear nitrile gloves.
- Destruction: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to hydrolyze the acetal/ester linkage safely.

References

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Sources

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